

CAS number for 4-Hydroxy-2,2,6,6-tetramethylpiperidine

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Compound of Interest

Compound Name: 2,2,6,6-Tetramethyloxan-4-ol

Cat. No.: B1530407

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An In-depth Technical Guide to 4-Hydroxy-2,2,6,6-tetramethylpiperidine (CAS No. 2403-88-5) and its Pivotal Role as a Synthetic Intermediate

Introduction: A Tale of Two Piperidines

To the researcher engaged in polymer stabilization, drug discovery, or catalysis, the tetramethylpiperidine scaffold is of paramount importance. However, a critical point of clarification is necessary from the outset. The topic of this guide, 4-Hydroxy-2,2,6,6-tetramethylpiperidine (CAS No. 2403-88-5), is a stable, white crystalline secondary amine. It is the foundational precursor to its more famous oxidized counterpart, the stable nitroxyl radical 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (CAS No. 2226-96-2), widely known by the acronym TEMPOL.^{[1][2][3][4]}

This guide will focus on the parent amine, hereafter referred to as HTMP (an abbreviation for Hydroxy-TetraMethylPiperidine), covering its synthesis, properties, and its crucial role as a synthetic intermediate. We will then bridge to its indispensable derivative, TEMPOL, detailing its preparation from HTMP and its own significant applications, thereby providing a comprehensive understanding of the entire synthetic and application pathway.

Physicochemical and Safety Profile of HTMP

A thorough understanding of a chemical's properties is the bedrock of its effective and safe application in research and development. HTMP is a white to off-white crystalline solid.^[4] Its key properties are summarized below for quick reference.

Table 1: Physicochemical Properties of 4-Hydroxy-2,2,6,6-tetramethylpiperidine

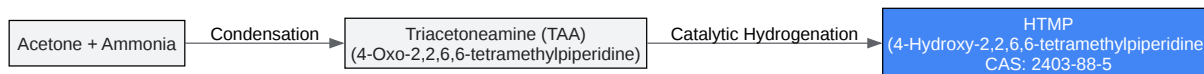
Property	Value	Source(s)
CAS Number	2403-88-5	[2] [5] [6] [7]
Molecular Formula	C ₉ H ₁₉ NO	[6] [7]
Molecular Weight	157.25 g/mol	[6]
Appearance	White to almost white powder/crystal	[2] [5]
Melting Point	130-133 °C	[2] [5]
IUPAC Name	2,2,6,6-tetramethylpiperidin-4-ol	[6]
Synonyms	2,2,6,6-Tetramethyl-4-piperidinol, HTMP	[2] [6]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. HTMP is classified with several hazard statements. It is suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and may cause an allergic skin reaction or drowsiness.[\[2\]](#)[\[5\]](#) Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn when handling this compound.[\[5\]](#) [\[8\]](#) Work should be conducted in a well-ventilated area.[\[8\]](#)

The Synthetic Pathway: From Bulk Chemicals to HTMP

The industrial viability of HTMP and its derivatives stems from its efficient synthesis from inexpensive and readily available starting materials: acetone and ammonia.[\[9\]](#) The synthesis is a two-step process, beginning with the formation of an intermediate, 4-oxo-2,2,6,6-tetramethylpiperidine, commonly known as Triacetoneamine (TAA).



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Caption: Synthetic route from acetone and ammonia to HTMP.

Step 1: Synthesis of Triacetoneamine (TAA)

The condensation of acetone and ammonia is a classic organic reaction, typically catalyzed by acidic catalysts like ammonium chloride or Lewis acids such as calcium chloride.^{[10][11]} This reaction forms the ketone intermediate, TAA. While various catalysts and conditions have been explored, the fundamental transformation remains a cornerstone of industrial organic synthesis.^[11]

Step 2: Catalytic Hydrogenation of TAA to HTMP

The conversion of the ketone group in TAA to a hydroxyl group in HTMP is most efficiently achieved via catalytic hydrogenation.^{[12][13]} This step is critical as it yields the target molecule. The choice of catalyst is pivotal for achieving high conversion and selectivity, minimizing side reactions.

Expert Insight: The rationale for using catalytic hydrogenation over chemical reductants like sodium borohydride on an industrial scale is multifaceted. It involves lower cost, higher atom economy (as H₂ is the only reagent), and simpler product work-up, as the catalyst can be filtered off and often reused. The process can even be run continuously in a fixed-bed reactor, significantly improving throughput.^[14]

Experimental Protocol: Synthesis of HTMP by Catalytic Hydrogenation

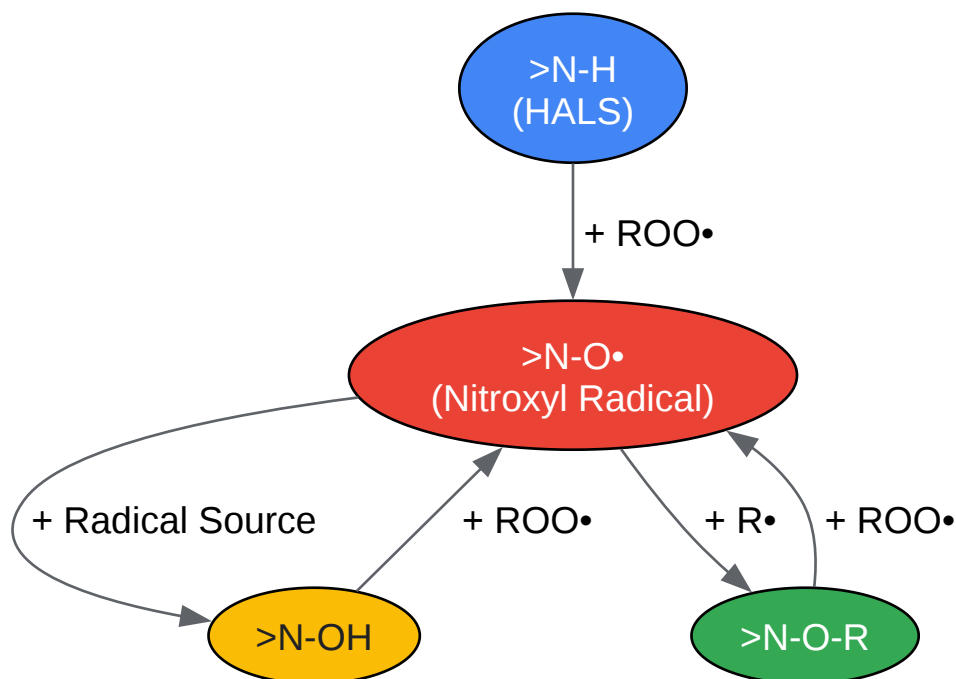
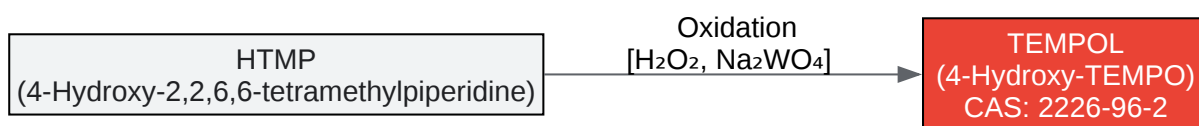
This protocol is a representative example based on principles described in the patent literature.^[13]

- **Reactor Setup:** Charge a high-pressure autoclave reactor with 4-oxo-2,2,6,6-tetramethylpiperidine (TAA) and a suitable solvent (e.g., water or a lower alcohol).

- **Catalyst Addition:** Add a catalytic amount (typically 0.5-5% by weight of TAA) of a hydrogenation catalyst. A highly effective and robust choice is a supported Ruthenium catalyst (e.g., 5% Ru on Carbon).[13]
- **Reaction Conditions:** Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., to 10-50 bar) and heat to a temperature between 70-120 °C with vigorous stirring.[14]
- **Monitoring:** Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to over 12 hours depending on the catalyst activity, temperature, and pressure.
- **Work-up:** Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- **Isolation:** Filter the reaction mixture to remove the solid catalyst. The solvent can then be removed from the filtrate under reduced pressure to yield crude HTMP.
- **Purification:** The resulting solid HTMP can be purified by recrystallization from a suitable solvent (e.g., toluene or heptane) to afford a high-purity crystalline product.

The Oxidation Step: From HTMP to the Stable Radical TEMPOL

The secondary amine of HTMP can be selectively oxidized to form the stable nitroxyl radical, TEMPOL. This transformation is the gateway to a vast array of applications in catalysis and biochemistry. The stability of the TEMPOL radical is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitrogen, which prevents dimerization and disproportionation reactions that would otherwise consume the radical species.



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